Compound Description: This series of compounds features a 1,3,4-thiadiazole ring substituted with a 3-pyridyl group at the 5-position. The key difference from the main compound is the presence of an aroyl group instead of a 2-fluorophenyl group attached to the urea moiety. These derivatives were synthesized and evaluated for their antimicrobial activity. []
Relevance: These compounds are structurally related to N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea due to the shared 1,3,4-thiadiazole ring and the urea linkage. The variation lies in the substituents on the thiadiazole and urea moieties, highlighting the impact of these modifications on biological activity. []
Compound Description: This compound represents a hybrid molecule containing both 1,3,4-thiadiazole and dichloroacetic acid moieties. It was designed using a pharmacophore hybridization approach and evaluated for anticancer properties. []
Relevance: While structurally distinct from N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea in terms of the urea linkage and specific substituents, the shared presence of the 1,3,4-thiadiazole ring highlights its potential as a pharmacophore for diverse biological activities. []
4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives
Compound Description: This series features a 1,3,4-thiadiazole ring with a trifluoromethyl group at the 5-position, further substituted with either benzamide or benzothioamide moieties bearing halogen atoms. These compounds were synthesized and assessed for their anticancer activity in vitro. []
Relevance: The presence of the 1,3,4-thiadiazole ring and the exploration of halogenated aromatic substituents as in N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea (which has a 2-fluorophenyl group) make this series structurally relevant. The variations in the linker group and the specific halogen substitution patterns provide insights into structure-activity relationships within this class of compounds. []
Compound Description: This series involves Schiff bases containing a thiadiazole scaffold and benzamide groups. They were synthesized under microwave irradiation and evaluated for in vitro anticancer activity against various cancer cell lines. []
Relevance: The shared presence of the 1,3,4-thiadiazole ring and the focus on benzamide derivatives link this series to N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea. This highlights the versatility of the 1,3,4-thiadiazole scaffold in the development of potential anticancer agents. []
Compound Description: This series comprises derivatives of sulfamethizole, incorporating either a urea or thiourea linker at the 4-position of the benzenesulfonamide moiety. The compounds were evaluated for anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. []
Relevance: The key structural similarity with N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea lies in the presence of the 1,3,4-thiadiazole ring and the exploration of both urea and thiourea linkages in the design of potential anticancer agents. []
Compound Description: This series focuses on benzenesulfonamide derivatives featuring either a 1,3,4-thiadiazole or a 5-methyl-isoxazol-3-yl ring linked through a urea moiety. These compounds were synthesized and screened for their in vitro human carbonic anhydrase (hCA; EC 4.2.1.1) inhibition potential. []
Relevance: The structural similarity lies in the presence of the 1,3,4-thiadiazole ring and the urea linkage, emphasizing the potential of these motifs in designing compounds with biological activity. []
Compound Description: This series comprises 1,3,4-thiadiazole derivatives with a trifluoromethyl group at the 5-position and a 2-phenylacetamide substituent. These compounds were evaluated for their in vitro anticancer activities and their ability to induce apoptosis via caspase pathway activation. []
Relevance: This series shares the 1,3,4-thiadiazole core with N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea, demonstrating the versatility of this scaffold in designing potential anticancer agents. []
N-(5-aryl-1,3,4-thiadiazol-2-yl)amides
Compound Description: This series represents a new class of insecticides featuring a 1,3,4-thiadiazole ring substituted with an aryl group at the 5-position and an amide linkage. Structure-activity relationship (SAR) studies were conducted to optimize insecticidal activity against sap-feeding insect pests. []
Relevance: These compounds share the 1,3,4-thiadiazole scaffold with N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea. The presence of an aryl substituent at the 5-position, although with different specific groups, highlights the significance of this position for biological activity. []
Compound Description: This series includes 1,3,4-thiadiazole derivatives with a benzylthio group at the 5-position and a 2-(4-(trifluoromethyl)phenyl)acetamide substituent. The compounds were synthesized and evaluated for in vitro cytotoxicity against various cancer cell lines. []
Relevance: Although structurally different in terms of the specific substituents, the shared 1,3,4-thiadiazole ring with N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea highlights the importance of this heterocycle in designing compounds with potential anticancer activity. []
Compound Description: This series features N-aryl-N′-substituted ureas with a 5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl moiety. These compounds were synthesized and evaluated for their cytokinin activity. []
Relevance: This series is structurally related to N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea due to the shared 1,3,4-thiadiazole ring and the urea linkage. The variations in the substituents on both the thiadiazole and the urea moieties provide insights into structure-activity relationships. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.